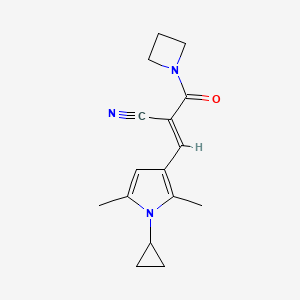

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile

説明

The compound (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile (MDL: 1119382-59-0, CAS: EN300-265873) is a nitrile-containing molecule with a unique heterocyclic architecture. Its structure features:

- Azetidine ring: A strained 4-membered nitrogen-containing ring linked via a carbonyl group.

- Cyclopropane-substituted pyrrole: A 1-cyclopropyl-2,5-dimethylpyrrol-3-yl group, introducing steric complexity.

- Propenenitrile backbone: An α,β-unsaturated nitrile moiety, which may influence electronic properties and reactivity .

The molecular formula is C₁₆H₁₉N₃O (MW: 269.35 g/mol). Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise conformational analysis .

特性

IUPAC Name |

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-11-8-13(12(2)19(11)15-4-5-15)9-14(10-17)16(20)18-6-3-7-18/h8-9,15H,3-7H2,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPXZCIKNGSFBT-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound can be achieved through various methods, notably using the Horner-Wadsworth-Emmons reaction. This approach allows for the formation of substituted alkenes from aldehydes and ketones with phosphonate esters, which is crucial for creating the desired structure of (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile .

Biological Activity

The biological activity of (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile has been investigated in several studies. Key findings include:

Anticancer Activity

In vitro studies have shown that compounds similar to (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing azetidine rings have demonstrated activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer progression. Studies suggest that azetidine derivatives can interact with protein targets, potentially disrupting pathways essential for tumor growth and survival .

Case Studies

Several case studies have highlighted the effectiveness of azetidine-based compounds in treating various conditions:

- Case Study 1: Antitumor Activity

- Case Study 2: Inhibition of Cell Migration

Data Tables

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Structure A | 8.5 | HeLa |

| Compound B | Structure B | 12.0 | L1210 |

| Compound C | Structure C | 9.6 | CEM |

類似化合物との比較

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of strained rings and substituents. Key comparisons include:

| Compound | Structural Features | Key Differences |

|---|---|---|

| Target Compound | Azetidine-carbonyl, cyclopropyl-pyrrole, propenenitrile | Baseline structure for comparison. |

| Analog 1 : Azetidine-pyrrolidine hybrid | Replaces cyclopropane with pyrrolidine (5-membered ring) | Reduced ring strain; altered steric and conformational flexibility. |

| Analog 2 : Methyl-ester derivative | Replaces nitrile with methyl ester (-COOMe) | Increased polarity; potential for enhanced solubility or altered reactivity. |

| Analog 3 : Phenyl-substituted pyrrole | Replaces cyclopropyl with phenyl group on pyrrole | Increased aromaticity; potential π-π stacking interactions in crystallization. |

Hydrogen Bonding and Crystallographic Behavior

In contrast:

- Analog 3 : Phenyl substitution reduces H-bonding capacity but enhances hydrophobic interactions.

Crystallographic studies using SHELX and ORTEP-3 reveal that cyclopropane’s rigidity in the target compound may lead to tighter packing vs. phenyl-substituted analogues, which exhibit disordered aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。